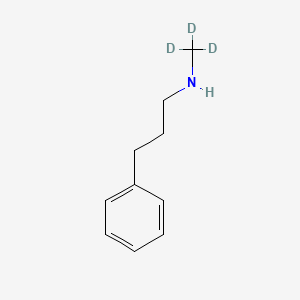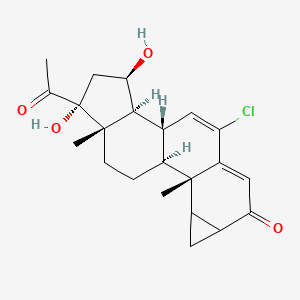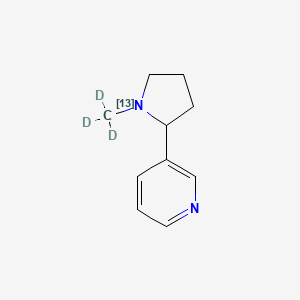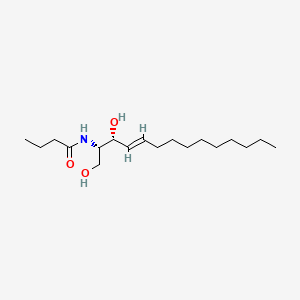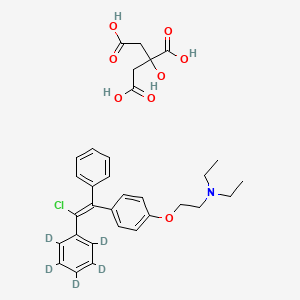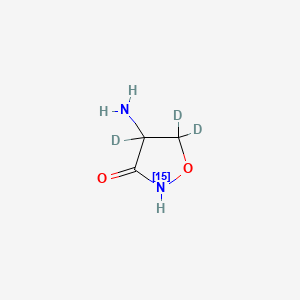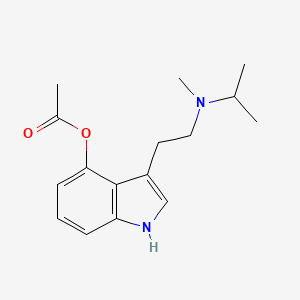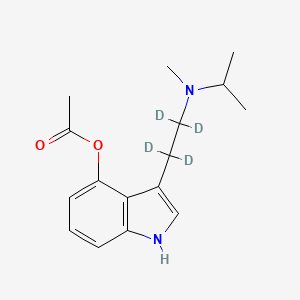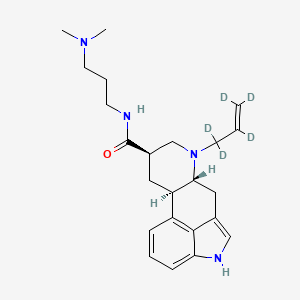
Desethylcarbamoyl Cabergoline-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desethylcarbamoyl Cabergoline-d5 is a product used for proteomics research . It has a molecular formula of C23H27D5N4O and a molecular weight of 385.56 .
Molecular Structure Analysis
The molecular structure of Desethylcarbamoyl Cabergoline-d5 is represented by the formula C23H27D5N4O . The InChI representation isInChI=1S/C23H32N4O/c1-4-10-27-15-17 (23 (28)24-9-6-11-26 (2)3)12-19-18-7-5-8-20-22 (18)16 (14-25-20)13-21 (19)27/h4-5,7-8,14,17,19,21,25H,1,6,9-13,15H2,2-3H3, (H,24,28)/t17-,19-,21-/m1/s1/i1D2,4D,10D2 .
Applications De Recherche Scientifique
1. Tumor Treatment and Research
Desethylcarbamoyl Cabergoline-d5, as a derivative of cabergoline, has been studied for its potential in treating various tumors. Cabergoline, a dopamine agonist, shows effectiveness in inhibiting tumor growth in pituitary prolactinomas and other neuroendocrine tumors. The mechanism involves DRD5 (dopamine receptor D5) activation, which induces autophagic cell death in tumor cells, leading to tumor suppression in human cancers like glioblastomas, colon cancer, and gastric cancer (Leng et al., 2017).
2. Dopamine Receptor Studies
Research on cabergoline and its metabolites, including Desethylcarbamoyl Cabergoline-d5, focuses on their affinities for dopamine receptors. These studies provide insights into the differential pharmacological properties of cabergoline compared to other ergot alkaloids, which is crucial for understanding its role in neurological conditions (Miyagi et al., 1996).
3. Neuroprotection Research
Cabergoline demonstrates potential in neuroprotection, particularly in models of ischemia. Its protective effects against ischemia-induced cell death are notable, and these findings are significant for therapeutic applications in neurodegenerative diseases beyond Parkinson's disease (Miglio et al., 2004).
4. Ocular Pharmacology
Studies explore cabergoline's effects on intraocular pressure, indicating its role in modulating aqueous humor dynamics and potential use in treating glaucoma. These findings are pivotal in understanding the drug's ocular pharmacology and therapeutic application in eye diseases (Sharif et al., 2009).
5. Dopamine Receptor Expression in Pituitary Tumors
Investigations into dopamine receptor expression in pituitary tumors have implications for using cabergoline in treating these tumors. Understanding the expression of D2 receptors in pituitary tumors aids in determining the potential effectiveness of cabergoline-based therapies (Pivonello et al., 2004).
Mécanisme D'action
Target of Action
Desethylcarbamoyl Cabergoline-d5, a labeled metabolite of Cabergoline, primarily targets dopamine D1 and D2 receptors . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, and reward .
Mode of Action
Desethylcarbamoyl Cabergoline-d5 acts as an agonist at dopamine D1 and D2 receptors . As an agonist, it binds to these receptors and mimics the action of dopamine, a neurotransmitter that is naturally produced in the body . The dopamine D2 receptor is a 7-transmembrane G-protein coupled receptor associated with Gi proteins. In lactotrophs, stimulation of dopamine D2 causes inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores .
Biochemical Pathways
The activation of dopamine D1 and D2 receptors by Desethylcarbamoyl Cabergoline-d5 affects several biochemical pathways. The most significant is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP concentrations . This, in turn, blocks the IP3-dependent release of Ca2+ from intracellular stores . The overall effect is a modulation of neuronal signaling and neurotransmission.
Result of Action
The activation of dopamine D1 and D2 receptors by Desethylcarbamoyl Cabergoline-d5 leads to a variety of molecular and cellular effects. These include the modulation of neuronal signaling and neurotransmission, which can influence various brain functions such as motor control, cognition, and reward .
Safety and Hazards
Desethylcarbamoyl Cabergoline-d5 is not classified as a hazardous compound . In case of exposure, the recommended first aid measures include relocating to fresh air in case of inhalation, rinsing skin thoroughly with water in case of skin contact, flushing eyes with water in case of eye contact, and seeking medical attention in case of ingestion .
Propriétés
IUPAC Name |
(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O/c1-4-10-27-15-17(23(28)24-9-6-11-26(2)3)12-19-18-7-5-8-20-22(18)16(14-25-20)13-21(19)27/h4-5,7-8,14,17,19,21,25H,1,6,9-13,15H2,2-3H3,(H,24,28)/t17-,19-,21-/m1/s1/i1D2,4D,10D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTHJEHDIBAMMM-MQWWPDKFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])N1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)NCCCN(C)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desethylcarbamoyl Cabergoline-d5 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

